Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple stepsThe final step involves the coupling of the quinoline derivative with piperazine-1-carboxylate under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
Scientific Research Applications
Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
- Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
Uniqueness
Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H18F3N3O5 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
ethyl 4-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-8-6-23(7-9-24)16(26)12-10-22-14-11(15(12)25)4-3-5-13(14)29-18(19,20)21/h3-5,10H,2,6-9H2,1H3,(H,22,25) |
InChI Key |
NAKFWFLOBNDAMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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